

Application Notes and Protocols: Synthesis of Antitubercular Agents Utilizing 4-Hydroxy-2-methylquinoline

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Compound of Interest

Compound Name: **4-Hydroxy-2-methylquinoline**

Cat. No.: **B359612**

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These application notes provide detailed protocols for the synthesis and evaluation of antitubercular agents derived from **4-hydroxy-2-methylquinoline**. This document outlines key synthetic methodologies, including ultrasound-assisted synthesis and the Conrad-Limpach reaction, as well as the protocol for determining the antitubercular activity using the Microplate Alamar Blue Assay (MABA).

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant potential in the development of new antitubercular agents.^[1] The quinoline scaffold is a key component in several natural and synthetic compounds with a broad range of pharmacological activities.^[1] Specifically, modifications of the **4-hydroxy-2-methylquinoline** core have led to the discovery of potent inhibitors of *Mycobacterium tuberculosis* (Mtb).^{[2][3]} This document details the synthesis of 2-(quinolin-4-yloxy)acetamide derivatives, which have demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mtb.^{[2][3]}

Synthesis of 4-Alkoxy-2-methylquinoline Derivatives

A highly efficient method for the synthesis of 4-alkoxy-2-methylquinolines is the ultrasound-assisted O-alkylation of **4-hydroxy-2-methylquinoline**.^{[4][5]} This protocol offers rapid reaction times and high yields.^{[4][5]}

Experimental Protocol: Ultrasound-Assisted O-Alkylation

This protocol is adapted from the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines and can be applied to **4-hydroxy-2-methylquinoline**.^[4]

Materials:

- **4-Hydroxy-2-methylquinoline**
- Substituted benzyl bromides
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Water
- 100 mL beaker
- Ultrasonic probe
- Rotary evaporator
- Centrifuge

Procedure:

- In a 100 mL beaker, combine **4-hydroxy-2-methylquinoline** (1 mmol), the desired benzyl bromide (1.2 mmol), and K_2CO_3 (3 mmol) in 20 mL of DMF.^[4]
- Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.^[4]

- After sonication, reduce the volume of the solvent under reduced pressure using a rotary evaporator.[4]
- Dilute the resulting mixture with water.[4]
- Filter the solid that forms and wash it with water (3 x 20 mL) with agitation.[4]
- After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4°C).[4]

This method provides the target 4-alkoxy-2-methylquinolines in satisfactory yields (typically 45–84%) and high purity (≥95%).[4][5]

Synthesis of 2-(Quinolin-4-yloxy)acetamide Derivatives

The O-alkylated **4-hydroxy-2-methylquinoline** derivatives can be further functionalized to produce 2-(quinolin-4-yloxy)acetamides, a class of compounds with potent antitubercular activity.[3]

Experimental Protocol: Synthesis of 2-(Quinolin-4-yloxy)acetamides

This protocol describes a second-order nucleophilic substitution reaction.[3]

Materials:

- 4-Hydroxyquinoline derivative (from the previous step)
- Bromoacetamide derivative
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)

Procedure:

- Combine the 4-hydroxyquinoline derivative (1 eq), the appropriate bromoacetamide (1 eq), and K_2CO_3 in DMF.
- Stir the reaction mixture for 18 hours at 25°C.[3]
- Upon completion, the desired 2-(quinolin-4-yloxy)acetamide product can be isolated and purified using standard techniques such as extraction and column chromatography.

Yields for this reaction typically range from 36% to 98%. [3]

Synthesis of the 4-Hydroxyquinoline Core: The Conrad-Limpach Reaction

The foundational 4-hydroxyquinoline scaffold can be synthesized via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β -ketoester followed by thermal cyclization.[6][7][8]

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of the β -Aminoacrylate Intermediate[6]

- In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent like toluene.
- Add the β -ketoester (e.g., ethyl acetoacetate, 1.1 eq).[6]
- Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[6]
- Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the reaction.[6]
- Monitor the reaction by thin-layer chromatography (TLC).
- Once complete, cool the mixture and remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step.[6]

Step 2: Thermal Cyclization[6]

- Place the crude β -aminoacrylate in a round-bottom flask with a high-boiling solvent (e.g., Dowtherm A).[6]
- Heat the mixture with stirring to approximately 250-260 °C for 30-60 minutes.[6]
- Monitor the cyclization by TLC.
- After completion, cool the reaction mixture to room temperature, allowing the 4-hydroxyquinoline product to precipitate.
- Collect the product by vacuum filtration.

Evaluation of Antitubercular Activity

The antitubercular activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against *M. tuberculosis* H37Rv using the Microplate Alamar Blue Assay (MABA).[2][9][10]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

- 96-well microplates
- *M. tuberculosis* H37Rv culture
- Middlebrook 7H9 broth supplemented with OADC
- Test compounds
- Alamar Blue reagent
- 20% Tween 80

Procedure:

- Prepare serial dilutions of the test compounds in a 96-well microplate.

- Add the *M. tuberculosis* H37Rv inoculum to each well.
- Include appropriate positive and negative controls.
- Incubate the plates at 37°C for 5-7 days.[11]
- After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.[2]
- Re-incubate the plates for 24 hours.[11]
- A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2]

Quantitative Data

The following tables summarize the antitubercular activity of representative quinoline derivatives.

Table 1: Antitubercular Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives against *M. tuberculosis* H37Rv

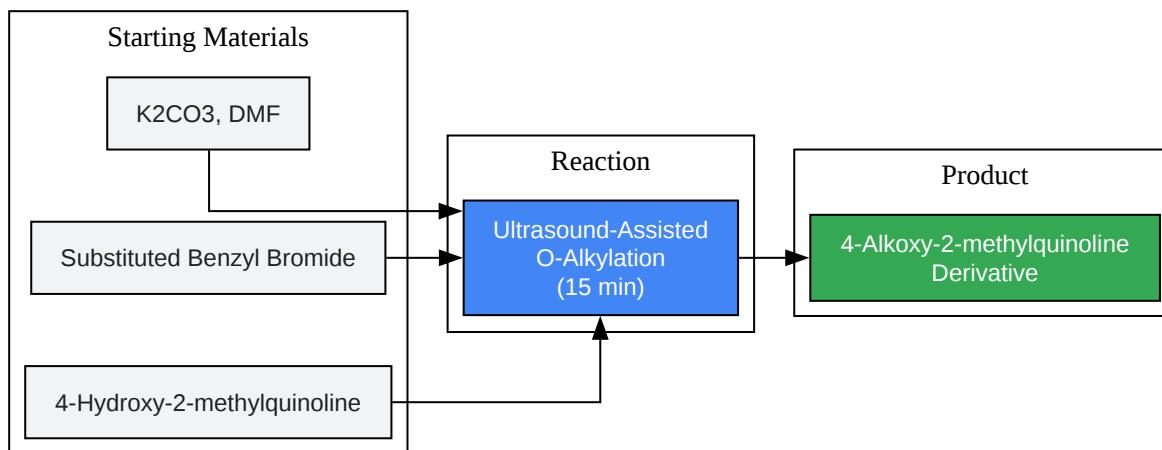
Compound	R ¹	R ²	MIC (μM)[3]
8a	6-OCH ₃	H	≤ 0.02
8b	6-Cl	H	≤ 0.02
8c	6-Br	H	≤ 0.02
8j	6-OCH ₃	4-F	≤ 0.02

Table 2: Antitubercular Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives against *M. tuberculosis* H37Ra

Compound	R	MIC (μM)[12]
38	6-F, 3-phenyl	3.2

Visualizations

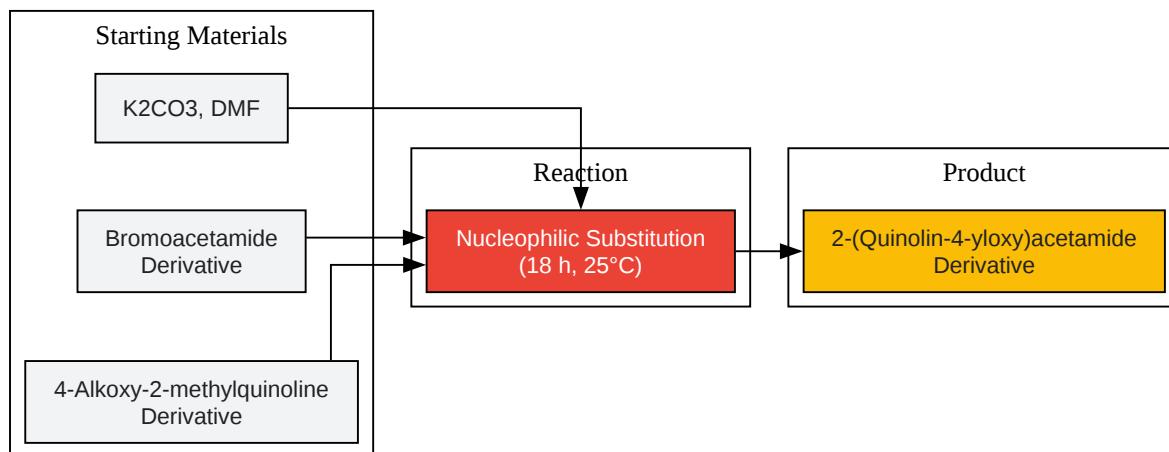
Synthesis of 4-Alkoxy-2-methylquinoline Derivatives



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Caption: Ultrasound-assisted synthesis of 4-alkoxy-2-methylquinolines.

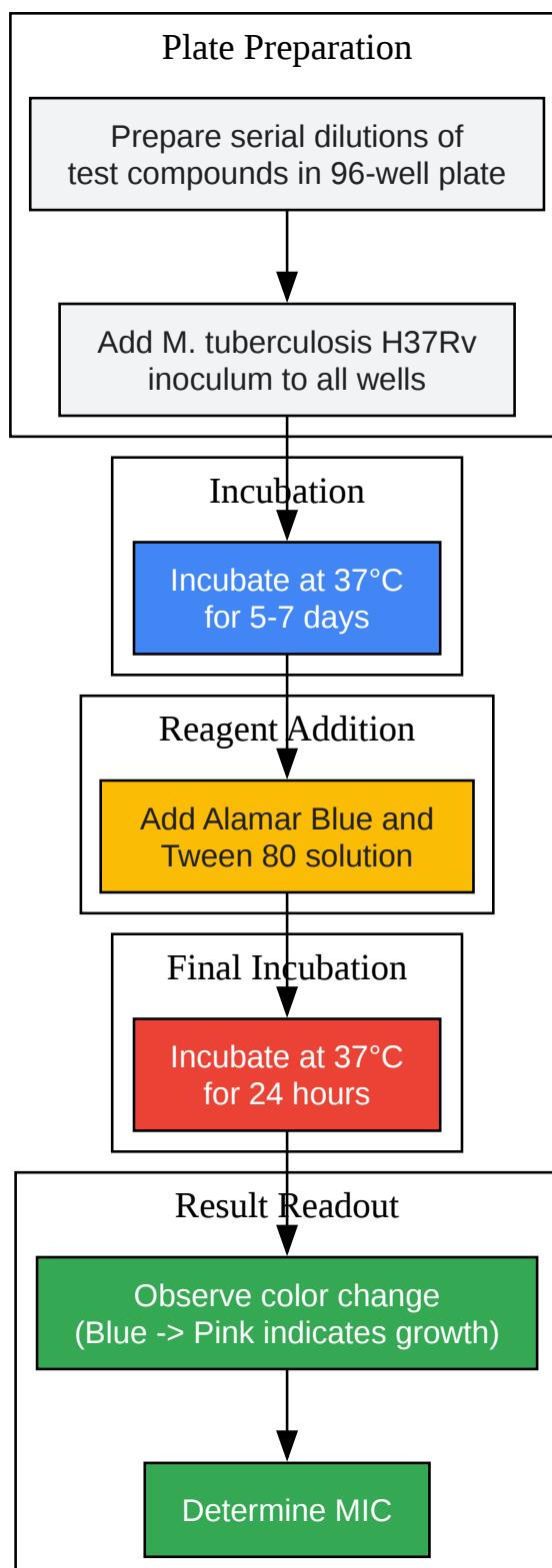
Synthesis of 2-(Quinolin-4-yloxy)acetamide Derivatives



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Caption: Synthesis of 2-(quinolin-4-yloxy)acetamide derivatives.

Microplate Alamar Blue Assay (MABA) Workflow

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Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

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